4-(1-Ethyl-1,3-dimethylpentyl)phenol 4-(1-Ethyl-1,3-dimethylpentyl)phenol
Brand Name: Vulcanchem
CAS No.: 186825-36-5
VCID: VC0178406
InChI: InChI=1S/C15H24O/c1-5-12(3)11-15(4,6-2)13-7-9-14(16)10-8-13/h7-10,12,16H,5-6,11H2,1-4H3
SMILES: CCC(C)CC(C)(CC)C1=CC=C(C=C1)O
Molecular Formula: C15H24O
Molecular Weight: 220.356

4-(1-Ethyl-1,3-dimethylpentyl)phenol

CAS No.: 186825-36-5

Cat. No.: VC0178406

Molecular Formula: C15H24O

Molecular Weight: 220.356

* For research use only. Not for human or veterinary use.

4-(1-Ethyl-1,3-dimethylpentyl)phenol - 186825-36-5

Specification

CAS No. 186825-36-5
Molecular Formula C15H24O
Molecular Weight 220.356
IUPAC Name 4-(3,5-dimethylheptan-3-yl)phenol
Standard InChI InChI=1S/C15H24O/c1-5-12(3)11-15(4,6-2)13-7-9-14(16)10-8-13/h7-10,12,16H,5-6,11H2,1-4H3
Standard InChI Key RYIHVIPUIXFRNI-UHFFFAOYSA-N
SMILES CCC(C)CC(C)(CC)C1=CC=C(C=C1)O

Introduction

Chemical Identity and Structure

4-(1-Ethyl-1,3-dimethylpentyl)phenol is an organic compound with the molecular formula C15H24O and a molecular weight of 220.3505 g/mol . It belongs to the class of alkylphenols, specifically nonylphenols, characterized by a phenol group with a nine-carbon alkyl chain attached at the para position. The specific isomer features a branched nonyl group with 1-ethyl and 1,3-dimethyl substituents on a pentyl chain.

The compound's structure consists of a phenol ring with a hydroxyl group and a branched nonyl group at the para position. This specific branching pattern distinguishes it from other nonylphenol isomers and contributes to its unique properties and behavior in various chemical and biological systems .

Structural Identifiers

The compound can be uniquely identified through several standardized notations:

  • IUPAC Standard InChIKey: RYIHVIPUIXFRNI-UHFFFAOYSA-N

  • InChI: InChI=1S/C15H24O/c1-5-12(3)11-15(4,6-2)13-7-9-14(16)10-8-13/h7-10,12,16H,5-6,11H2,1-4H3

  • SMILES: CCC(C)CC(C)(CC)C1=CC=C(C=C1)O

The structure features two unspecified stereocenters, indicating that the compound may exist as a mixture of stereoisomers in technical grade preparations .

Nomenclature and Alternative Names

The compound is known by several names in scientific literature and commercial contexts:

Primary and Alternative Identifiers

  • 4-(1-Ethyl-1,3-dimethylpentyl)phenol (primary name)

  • 4-(3,5-Dimethyl-3-heptyl)phenol

  • 4-(3,5-dimethylheptan-3-yl)phenol

  • p-353-NP

  • 353 Nonylphenol

Physical and Chemical Properties

4-(1-Ethyl-1,3-dimethylpentyl)phenol possesses distinct physical and chemical properties that influence its behavior in various environments and applications.

Basic Physical Properties

The compound exists as an organic solid with specific thermodynamic characteristics that define its physical state under various conditions.

Table 1: Key Physical Properties of 4-(1-Ethyl-1,3-dimethylpentyl)phenol

PropertyValueUnitSource
Molecular Weight220.3505g/mol
Boiling Point648.58K
Melting/Fusion Point351.95K
Critical Temperature861.97K
Critical Pressure2155.30kPa
Critical Volume0.716m³/kmol

Thermodynamic Properties

The thermodynamic properties provide crucial information for understanding the compound's behavior in chemical processes and environmental systems.

Table 2: Thermodynamic Properties of 4-(1-Ethyl-1,3-dimethylpentyl)phenol

PropertyValueUnitSource
Standard Gibbs Free Energy of Formation (ΔₑG°)25.89kJ/mol
Standard Enthalpy of Formation (ΔₑH° gas)-309.55kJ/mol
Enthalpy of Fusion (ΔfusH°)23.86kJ/mol
Enthalpy of Vaporization (ΔvapH°)63.11kJ/mol

Transport and Environmental Properties

These properties are particularly relevant for environmental fate and transport modeling of the compound.

Table 3: Transport and Environmental Properties

PropertyValueUnitSource
Log P (octanol/water)4.568-
Log Water Solubility-4.23-
McGowan Volume204.320ml/mol

The relatively high log P value indicates the compound's lipophilic nature, suggesting potential for bioaccumulation in fatty tissues and limited water solubility .

Molecular Characteristics and Computed Properties

Advanced computational chemistry has provided additional insights into the molecular characteristics of this compound.

Molecular Features

Detailed molecular features help understand the compound's reactivity and interaction potential:

  • Hydrogen Bond Donor Count: 1 (the phenolic hydroxyl group)

  • Hydrogen Bond Acceptor Count: 1 (the phenolic oxygen)

  • Rotatable Bond Count: 5

  • Heavy Atom Count: 16

  • Complexity: 194 (a measure of structural complexity)

  • Topological Polar Surface Area: 20.2 Ų

  • Calculated Hydrophobic Parameter (XlogP): 5.7

These molecular features collectively influence the compound's biochemical interactions, particularly its ability to interact with biological systems through hydrogen bonding and hydrophobic interactions.

Research Applications and Studies

4-(1-Ethyl-1,3-dimethylpentyl)phenol has been utilized in various research contexts, particularly in environmental analytical chemistry.

Analytical Chemistry Applications

The compound has served as a reference standard in studies focusing on the identification and quantification of nonylphenol isomers in environmental samples. In a notable study, it was used as one of three reference nonylphenol isomers (referred to as NP3) to enhance the selectivity in nonylphenol detection and improve gas chromatographic resolution for structure assignment of isomers .

Environmental Impact Studies

As part of the broader nonylphenol group, this compound has been studied for its potential environmental impacts, particularly related to endocrine-disrupting activities. The fragmentation pathways of this compound have been investigated in detail to serve as a model for interpreting spectra from unknown nonylphenol isomers .

Research has shown that different nonylphenol isomers, including 4-(1-Ethyl-1,3-dimethylpentyl)phenol, may exhibit varying levels of endocrine-disrupting activity, making isomer-specific identification crucial for accurate environmental risk assessment .

Comparative Analysis with Related Compounds

4-(1-Ethyl-1,3-dimethylpentyl)phenol belongs to a larger family of structurally similar nonylphenol isomers that have been studied for their various properties and effects.

Related Nonylphenol Isomers

In analytical studies, this compound has been compared with other nonylphenol isomers including:

  • 4-(1-ethyl-1,4-dimethylpentyl)phenol (NP1)

  • 4-(1,1,5-trimethylhexyl)phenol (NP2)

Research has demonstrated that these structural variations, though subtle, can result in different chromatographic behaviors, fragmentation patterns in mass spectrometry, and potentially different biological activities .

Structure-Activity Relationships

The specific branching pattern in 4-(1-Ethyl-1,3-dimethylpentyl)phenol contributes to its unique physical-chemical properties and potentially to its biological activity. Studies have indicated that the degree and position of branching in the alkyl chain of nonylphenols can significantly influence their estrogenic activity, making isomer-specific analysis crucial for comprehensive risk assessment .

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